

An In-depth Technical Guide to Iralukast: Chemical Structure and Properties

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Compound of Interest

Compound Name: Iralukast

Cat. No.: B114188

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **Iralukast**. It is intended for researchers and professionals involved in drug discovery and development, offering detailed data and experimental context for this potent cysteinyl-leukotriene receptor antagonist.

Chemical Identity and Structure

Iralukast (also known as CGP 45715A) is a small molecule drug that acts as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).^{[1][2]} Its chemical structure is complex, featuring multiple stereocenters and functional groups that contribute to its specific binding and pharmacological activity.

The definitive chemical identity of **Iralukast** is summarized in the table below.

Identifier	Value	Source
IUPAC Name	7-[(1R,2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid	[3]
CAS Number	151581-24-7	[1][3]
Molecular Formula	C38H37F3O8S	
SMILES	<chem>CCCC1C(OCCCC/C=C\C=C[C@@H]1C(=O)Sc2ccc3c(c2)oc(cc3=O)C(=O)O)ccc(c1O)C(=O)C</chem>	
InChI	InChI=1S/C38H37F3O8S/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47)/b6-4-,14-8+/t34-,35+/m0/s1	
InChIKey	IXJCHVMUTFCRBH-SDUHDBOFSN	

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties for **Iralukast** are detailed below.

Property	Value	Source
Molecular Weight	710.76 g/mol	
Exact Mass	710.2161 g/mol	
XLogP3-AA	8.6	
Hydrogen Bond Donor Count	3	
Storage Conditions	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be kept dry and in the dark.	

Pharmacology

Iralukast is a potent and selective antagonist of the CysLT1 receptor. Its mechanism of action involves blocking the effects of cysteinyl leukotrienes (CysLTs), which are powerful inflammatory mediators central to the pathophysiology of asthma and other allergic diseases.

Mechanism of Action

Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are products of arachidonic acid metabolism released from inflammatory cells like mast cells and eosinophils. These mediators bind to CysLT1 receptors on airway smooth muscle cells and other pro-inflammatory cells. This binding event triggers a signaling cascade that results in:

- Bronchoconstriction
- Increased mucus secretion
- Enhanced microvascular permeability and plasma extravasation
- Recruitment of eosinophils into the airways

Iralukast competitively binds to the CysLT1 receptor, preventing the binding of endogenous leukotrienes and thereby inhibiting the downstream inflammatory cascade. Research also

suggests that **Iralukast** may possess some antagonistic activity at the CysLT2 receptor, which could contribute to its overall pharmacological profile.

Pharmacological Data

The affinity of **Iralukast** for its target receptor has been quantified through various in vitro assays.

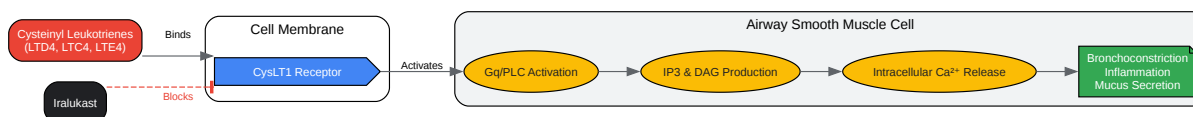
Parameter	Value	Species/Tissue	Source
pKi	7.8	Human (CysLT1)	
Ki	16.6 nM (does not discriminate between high and low affinity states)	Human Lung Parenchyma Membranes	
pA2	7.77	Human Bronchi (vs. LTD4-induced contraction)	

Signaling Pathway and Experimental Workflows

Visual diagrams are essential for understanding the complex biological and experimental processes associated with **Iralukast**.

Cysteinyl Leukotriene Signaling Pathway

The following diagram illustrates the cysteinyl leukotriene signaling pathway and the point of intervention for **Iralukast**.



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Iralukast blocks CysLT1 receptor signaling.

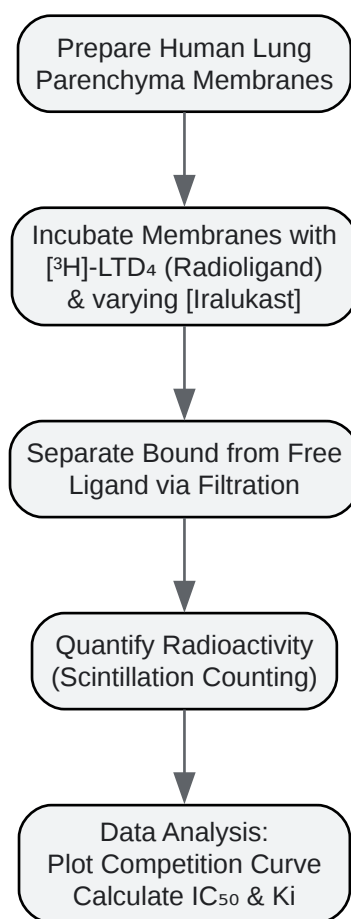
Experimental Protocols and Workflows

The characterization of **Iralukast** involves specific in vitro assays to determine its binding affinity and functional antagonism.

Receptor Binding Assay Protocol:

A key experiment to determine the binding affinity (K_i) of **Iralukast** is the competitive radioligand binding assay. The methodology involves:

- **Membrane Preparation:** Homogenization of human lung parenchyma to isolate cell membranes expressing CysLT receptors.
- **Incubation:** The membranes are incubated with a constant concentration of a radiolabeled CysLT receptor agonist, such as [3H]-LTD4.
- **Competition:** Increasing concentrations of the unlabeled antagonist (**Iralukast**) are added to the incubation mixture.
- **Separation:** The bound radioligand is separated from the free (unbound) radioligand via rapid filtration.
- **Quantification:** The radioactivity retained on the filters, corresponding to the amount of bound [3H]-LTD4, is measured using liquid scintillation counting.
- **Analysis:** The data are used to generate a competition curve, from which the IC50 (concentration of **Iralukast** that inhibits 50% of specific [3H]-LTD4 binding) is calculated. The K_i value is then derived from the IC50 using the Cheng-Prusoff equation.



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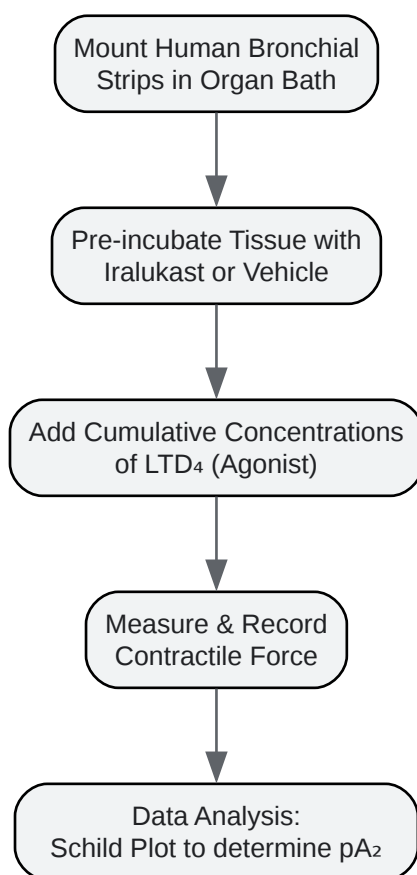
Workflow for a competitive receptor binding assay.

Functional Assay Protocol:

To assess the functional antagonism (pA₂), an organ bath experiment using isolated human bronchial tissue is performed.

- Tissue Preparation: Human bronchial strips are dissected and mounted in organ baths containing a physiological salt solution, aerated and maintained at 37°C.
- Equilibration: The tissue is allowed to equilibrate under a resting tension.
- Antagonist Pre-incubation: Tissues are pre-incubated with a specific concentration of **Iralukast** or vehicle for a set period (e.g., 15 minutes).

- **Agonist Challenge:** A cumulative concentration-response curve is generated by adding increasing concentrations of an agonist, such as LTD₄.
- **Measurement:** The contractile force of the bronchial tissue is measured and recorded.
- **Analysis:** The concentration-response curves in the presence of different **Iralukast** concentrations are compared to the control curve. A Schild plot analysis is used to determine the pA₂ value, which quantifies the antagonist's potency.



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Workflow for a functional organ bath assay.

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References

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- 2. medchemexpress.com [medchemexpress.com]
- 3. Iralukast | C38H37F3O8S | CID 6913104 - PubChem [pubchem.ncbi.nlm.nih.gov]
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